molecular formula C9H17NO B6234277 2-cyclobutyl-1,4-oxazepane CAS No. 2355955-33-6

2-cyclobutyl-1,4-oxazepane

Cat. No. B6234277
CAS RN: 2355955-33-6
M. Wt: 155.2
InChI Key:
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Description

2-Cyclobutyl-1,4-oxazepane (2-CB) is a cyclic organic compound of the oxazepane family. It is a colorless liquid with a boiling point of 186-188°C and a melting point of -44°C. It is a versatile compound that can be used in a variety of research applications. 2-CB has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-1,4-oxazepane is not yet fully understood. However, it is believed to act as a Lewis acid, which means it can act as a catalyst for certain reactions. It has also been shown to act as an electron-withdrawing group, which can be used to modify the reactivity of compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects, as well as to have an effect on the activity of certain enzymes. Additionally, it has been shown to have a positive effect on the nervous system, as well as to have an effect on the metabolism of certain substances in the body.

Advantages and Limitations for Lab Experiments

2-cyclobutyl-1,4-oxazepane has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is a versatile compound that can be used in a variety of research applications. Additionally, it is a relatively stable compound, and it can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. It is a relatively toxic compound, and it should be handled with care. Additionally, it has a relatively low boiling point, and it can be difficult to purify.

Future Directions

Future research on 2-cyclobutyl-1,4-oxazepane could focus on its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could focus on its use in the synthesis of new compounds, as well as its potential applications in the fields of medicinal chemistry and materials science. Additionally, further research could focus on improving its synthesis method, as well as its purification process. Finally, further research could focus on the development of new uses for this compound in the laboratory.

Synthesis Methods

2-cyclobutyl-1,4-oxazepane can be synthesized through a variety of methods. One of the most commonly used synthesis methods is the cyclobutyl-1,4-oxazepane synthesis. This method involves the reaction of cyclobutanol with ethyl oxazolone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 100-120°C, and the product is purified by distillation.

Scientific Research Applications

2-cyclobutyl-1,4-oxazepane has been widely used in scientific research due to its versatile properties. It has been used in the synthesis of a variety of organic compounds, such as heterocyclic compounds and polymers. Additionally, it has been used in the synthesis of chiral compounds, which are important in the development of new drugs. This compound has also been used in the synthesis of materials for use in medical and industrial applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-cyclobutyl-1,4-oxazepane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclobutylamine", "Ethylene glycol", "Sodium hydride", "Chloroacetyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Cyclobutylamine is reacted with ethylene glycol in the presence of sodium hydride to form the intermediate 2-cyclobutyl-1,4-dihydroxybutane.", "Step 2: The intermediate is then reacted with chloroacetyl chloride to form the corresponding chloroacetamide.", "Step 3: The chloroacetamide is then treated with sodium hydroxide to form the corresponding oxazepane ring.", "Step 4: The product is then purified by acid-base extraction using hydrochloric acid and sodium bicarbonate.", "Step 5: The final product is obtained by recrystallization from a mixture of methanol and diethyl ether." ] }

CAS RN

2355955-33-6

Molecular Formula

C9H17NO

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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